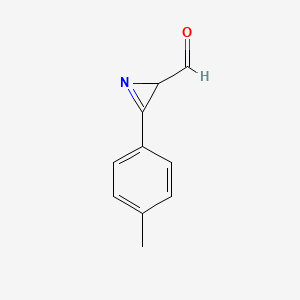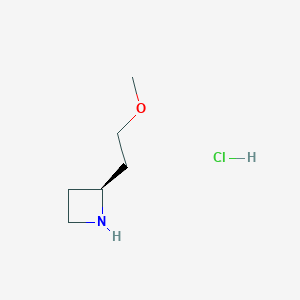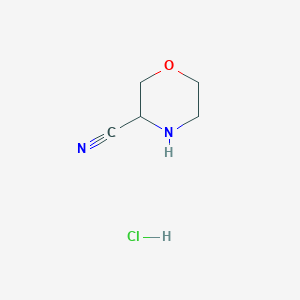
6-Chloro-4-fluoropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-fluoropyridin-2-amine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-fluoropyridin-2-amine typically involves halogenation reactions. One common method is the nucleophilic substitution reaction where a pyridine derivative is treated with halogenating agents. For instance, 2-chloro-4-fluoropyridine can be synthesized by the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by treatment with fluoroboric acid and subsequent thermal decomposition .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-4-fluoropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
6-Chloro-4-fluoropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is used in the production of agrochemicals, dyes, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-fluoropyridin-2-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms can enhance the binding affinity and selectivity of the compound towards its targets. The exact pathways involved may vary depending on the specific biological context .
Comparación Con Compuestos Similares
- 2-Chloro-4-fluoropyridine
- 4-Chloro-2-fluoropyridine
- 2-Amino-4-fluoropyridine
Comparison: 6-Chloro-4-fluoropyridin-2-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ringCompared to other similar compounds, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial purposes .
Propiedades
Fórmula molecular |
C5H4ClFN2 |
|---|---|
Peso molecular |
146.55 g/mol |
Nombre IUPAC |
6-chloro-4-fluoropyridin-2-amine |
InChI |
InChI=1S/C5H4ClFN2/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H2,8,9) |
Clave InChI |
CYBOTGMDBCGDMS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1N)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine](/img/structure/B11921026.png)

![2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one](/img/structure/B11921035.png)

![(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11921052.png)



